molecular formula C9H12O2S B181340 2,4-Dimethyl-1-(methylsulfonyl)benzene CAS No. 6462-28-8

2,4-Dimethyl-1-(methylsulfonyl)benzene

Cat. No.: B181340
CAS No.: 6462-28-8
M. Wt: 184.26 g/mol
InChI Key: QTPNJZSUGOJDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, characterized by the presence of two methyl groups and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene typically involves the sulfonation of 2,4-dimethylbenzene (also known as xylene) with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4-Dimethyl-1-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a methylsulfonyl group.

    2,4-Dimethyl-1-(methylthio)benzene: Contains a methylthio group instead of a methylsulfonyl group.

    2,4-Dimethyl-1-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of a methylsulfonyl group.

Uniqueness

2,4-Dimethyl-1-(methylsulfonyl)benzene is unique due to its specific combination of methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2,4-Dimethyl-1-(methylsulfonyl)benzene, also known by its CAS number 6462-28-8, is an organic compound characterized by a benzene ring substituted with two methyl groups and a methylsulfonyl group. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.

The molecular formula of this compound is C₉H₁₂O₂S, with a molecular weight of 184.26 g/mol. Its structure allows for various chemical reactions, such as oxidation to form sulfoxides and sulfones, reduction to sulfides, and electrophilic aromatic substitution reactions.

PropertyValue
Molecular FormulaC₉H₁₂O₂S
Molecular Weight184.26 g/mol
CAS Number6462-28-8

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against bacterial strains in vitro, demonstrating significant inhibition zones in agar diffusion tests.

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects. In cellular models of inflammation, the compound has been observed to reduce the expression of pro-inflammatory cytokines.

3. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of certain enzymes relevant in metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its structural features:

  • The methylsulfonyl group enhances hydrogen bonding interactions with biological macromolecules.
  • The aromatic system allows for π-π stacking interactions with enzyme active sites or receptor binding domains.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various sulfonyl compounds found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics used in clinical settings.

Case Study 2: Neuroprotective Effects
In a model assessing neuroinflammation using BV-2 microglial cells, treatment with this compound resulted in a significant decrease in the release of inflammatory mediators compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
2,4-Dimethylbenzenesulfonic acidSulfonic acid derivativeStrong acid properties
2-Methyl-1-(methylthio)benzeneMethylthio derivativeModerate antimicrobial activity
2-Methyl-1-(methylsulfinyl)benzeneMethylsulfinyl derivativeLower enzyme inhibition

Properties

IUPAC Name

2,4-dimethyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-9(8(2)6-7)12(3,10)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPNJZSUGOJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374416
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6462-28-8
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6462-28-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.